N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Overview
Description
N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with bromophenyl, methyl, and sulfamoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The sulfamoyl group is introduced via a reaction between the brominated phenyl compound and a sulfonamide derivative under basic conditions.
Amidation: The final step involves the formation of the benzamide core through a reaction between the intermediate product and an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide
- N-(3-bromophenyl)-3-(trifluoromethyl)benzamide
- N-(3-bromophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide
Uniqueness
N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and sulfamoyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-5-3-8-19(11-14)24-28(26,27)20-12-16(10-9-15(20)2)21(25)23-18-7-4-6-17(22)13-18/h3-13,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVNKIEKXFGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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